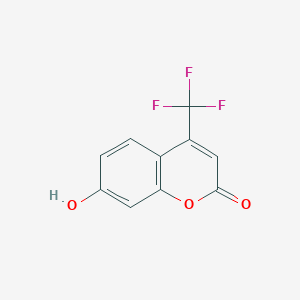

7-Hydroxy-4-(trifluoromethyl)coumarin

Overview

Description

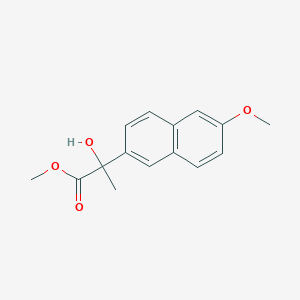

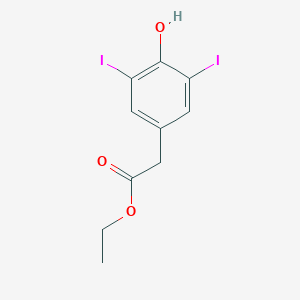

7-Hydroxy-4-(trifluoromethyl)coumarin is a derivative of 7-hydroxycoumarin, known for its significant applications in various scientific fields. This compound is primarily used as a laser dye due to its characterized emission spectra and potential for excited state proton transfer (ESPT) . It is also known for its fluorescence properties, making it useful in various analytical and research applications.

Mechanism of Action

Target of Action

The primary target of 7-Hydroxy-4-(trifluoromethyl)coumarin is hydrogen sulfide (H2S/HS−) . This compound has a strong binding affinity with H2S/HS−, which is a gaseous signaling molecule involved in various physiological processes .

Mode of Action

This compound interacts with its target, H2S/HS−, through a binding activity . This interaction leads to an increase in the fluorescence intensity of this compound . This property makes it a useful chemical sensor for detecting H2S/HS− .

Biochemical Pathways

This allows this compound to be used in monitoring chemical reactions such as polymerization .

Result of Action

The primary result of this compound’s action is its ability to serve as a chemical sensor for detecting H2S/HS− . Its fluorescence intensity increases after the binding activity, which can be used to detect and measure the presence of H2S/HS− .

Action Environment

The action of this compound is influenced by environmental factors such as the medium’s microviscosity and polarity . These factors can affect the compound’s photosensitivity and, consequently, its efficacy as a chemical sensor . The compound has also shown the theoretical possibility of proton transfer/proton shuttling under excitation, based on the change of photoacidity .

Biochemical Analysis

Biochemical Properties

7-Hydroxy-4-(trifluoromethyl)coumarin is majorly used as laser dyes . It has a characterized emission spectra and may be used in excited state proton transfer (ESPT) . It has a strong binding affinity with H2S/HS− .

Cellular Effects

Coumarin derivatives are known to have various biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV effects .

Molecular Mechanism

It has been suggested that it may be involved in proton transfer/proton shuttling under excitation, based on the change of photoacidity .

Metabolic Pathways

It is known that the hydroxylation of coumarins at positions 7 and 3 can be caused by oxidation events that are mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes .

Preparation Methods

The synthesis of 7-Hydroxy-4-(trifluoromethyl)coumarin can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid like sulfuric acid . Another method includes the Knoevenagel reaction, where 7-hydroxy-4-methylcoumarin is synthesized from resorcinol and ethyl acetoacetate, followed by acylation using acetic acid and phosphorus oxychloride . Industrial production methods often optimize these reactions for higher yields and purity, sometimes employing green chemistry techniques to minimize environmental impact .

Chemical Reactions Analysis

7-Hydroxy-4-(trifluoromethyl)coumarin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are useful intermediates in organic synthesis.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the coumarin ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Hydroxy-4-(trifluoromethyl)coumarin has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe for monitoring chemical reactions such as polymerization.

Biology: Employed in fluorescence microscopy for labeling biomolecules and detecting metal ions.

Medicine: Investigated for its potential anticancer properties and as a component in drug design.

Industry: Utilized in the production of laser dyes and optical materials due to its fluorescence properties.

Comparison with Similar Compounds

7-Hydroxy-4-(trifluoromethyl)coumarin is unique due to its trifluoromethyl group, which enhances its fluorescence properties compared to other coumarin derivatives. Similar compounds include:

7-Hydroxy-4-methylcoumarin: Lacks the trifluoromethyl group, resulting in different fluorescence characteristics.

4-Trifluoromethylumbelliferone: Another derivative with similar fluorescence properties but different applications.

7-Amino-4-trifluoromethylcoumarin: Used in quantum-mechanical and spectral characterizations.

These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific fields.

Properties

IUPAC Name |

7-hydroxy-4-(trifluoromethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3O3/c11-10(12,13)7-4-9(15)16-8-3-5(14)1-2-6(7)8/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKWMCUOHJAVOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206109 | |

| Record name | 7-Hydroxy-4-trifluoromethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575-03-1 | |

| Record name | 7-Hydroxy-4-trifluoromethylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 575-03-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Hydroxy-4-trifluoromethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Trifluoromethylumbelliferone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methoxyphenoxy)methyl]-2-propenoic Acid](/img/structure/B41223.png)